1-(4-ethylbenzyl)-4-(2-nitrobenzyl)piperazine
Description
1-(4-ethylbenzyl)-4-(2-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This particular compound features two benzyl groups substituted at the nitrogen atoms of the piperazine ring, with one benzyl group bearing an ethyl substituent and the other a nitro substituent.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-17-7-9-18(10-8-17)15-21-11-13-22(14-12-21)16-19-5-3-4-6-20(19)23(24)25/h3-10H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWWIJOOCPHOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-ethylbenzyl)-4-(2-nitrobenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-ethylbenzyl chloride and 2-nitrobenzyl chloride.
Nucleophilic Substitution: The piperazine ring is reacted with 4-ethylbenzyl chloride in the presence of a base such as sodium hydroxide to form 1-(4-ethylbenzyl)piperazine.
Further Substitution: The intermediate 1-(4-ethylbenzyl)piperazine is then reacted with 2-nitrobenzyl chloride under similar conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-ethylbenzyl)-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrogenation: The nitro group can be hydrogenated to form the corresponding amine.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, and halogens. Major products formed from these reactions include the corresponding amines and substituted benzyl derivatives.
Scientific Research Applications
1-(4-ethylbenzyl)-4-(2-nitrobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-(4-ethylbenzyl)-4-(2-nitrobenzyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(4-ethylbenzyl)-4-(2-nitrobenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-benzyl-4-(2-nitrobenzyl)piperazine: Lacks the ethyl substituent on the benzyl group.
1-(4-methylbenzyl)-4-(2-nitrobenzyl)piperazine: Has a methyl substituent instead of an ethyl group.
1-(4-ethylbenzyl)-4-benzylpiperazine: Lacks the nitro substituent on the benzyl group.
The presence of both the ethyl and nitro substituents in this compound makes it unique, as these groups can influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
